Superior Potency Within the Benzoxazolone Acetamide Analog Series for NLRP3 Inhibition
In a head-to-head comparison of six benzoxazolone acetamide analogs, Compound C77 (2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide) demonstrated the lowest IC50 for inhibition of NLRP3-mediated IL-1β production in primary murine microglia [1].
| Evidence Dimension | IC50 for inhibition of NLRP3-mediated IL-1β production |
|---|---|
| Target Compound Data | 4.10 ± 2.1 μM |
| Comparator Or Baseline | C103: 87.2 ± 2.0 μM; C105: 45.4 ± 9.1 μM; C108: 35.7 ± 5 μM |
| Quantified Difference | C77 is 21-fold more potent than C103, 11-fold more potent than C105, and 8.7-fold more potent than C108 |
| Conditions | Primary murine microglia cultures; LPS (400 ng/ml, 3 h) priming followed by ATP (4.5 mM, 45 min) activation; IL-1β measured by ELISA |
Why This Matters
This demonstrates that the thiophenyl-pyridinyl substituent confers a substantial potency advantage over alternative R-group substitutions on the benzoxazolone acetamide core, making it the preferred choice for experiments requiring maximal NLRP3 inhibition within this chemotype.
- [1] Sebastian-Valverde M, et al. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. J Biol Chem. 2021 Jan-Jun;296:100597. View Source
